4-(1-Methyl-1H-pyrazol-4-YL)quinoline
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Overview
Description
4-(1-Methyl-1H-pyrazol-4-YL)quinoline is a heterocyclic compound that combines the structural features of both quinoline and pyrazoleThe unique arrangement of nitrogen atoms within the quinoline and pyrazole rings contributes to its distinctive chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-1H-pyrazol-4-YL)quinoline typically involves the condensation of 3-aryl-1H-pyrazole-4-carbaldehydes with 1-(2-methyl-substituted)quinolin-4-yl)hydrazines. This reaction is often carried out in the presence of a suitable solvent such as tetrahydrofuran and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methyl-1H-pyrazol-4-YL)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms within the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of alkylated pyrazole derivatives.
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-4-YL)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimalarial, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-YL)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Quinoxaline Derivatives: These compounds share a similar multi-nitrogen heterocyclic structure and exhibit comparable biological activities.
Pyrazoloquinolines: These compounds have a similar core structure and are known for their pharmacological properties
Uniqueness: 4-(1-Methyl-1H-pyrazol-4-YL)quinoline stands out due to its unique combination of quinoline and pyrazole rings, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields highlight its significance .
Properties
Molecular Formula |
C13H11N3 |
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Molecular Weight |
209.25 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)quinoline |
InChI |
InChI=1S/C13H11N3/c1-16-9-10(8-15-16)11-6-7-14-13-5-3-2-4-12(11)13/h2-9H,1H3 |
InChI Key |
XEWVETHGIYLHIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
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